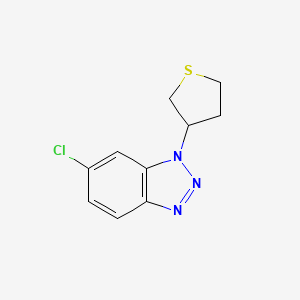
2-Methoxy-4-(piperidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a piperidin-2-yl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(piperidin-2-yl)pyridine typically involves the formation of the pyridine ring followed by the introduction of the methoxy and piperidin-2-yl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methoxypyridine with a piperidine derivative can be catalyzed by transition metals such as palladium or nickel .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can also enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-formyl-4-(piperidin-2-yl)pyridine, while reduction of the pyridine ring can produce 2-methoxy-4-(piperidin-2-yl)piperidine .
Aplicaciones Científicas De Investigación
2-Methoxy-4-(piperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: It is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The compound can also interact with receptors, modulating their signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxypyridine: Lacks the piperidin-2-yl group, making it less complex.
4-(Piperidin-2-yl)pyridine: Does not have the methoxy group, affecting its reactivity and applications.
2-Methoxy-4-(piperidin-4-yl)pyridine: Similar structure but with the piperidine group at a different position, leading to different chemical properties.
Uniqueness
The combination of the methoxy and piperidin-2-yl groups provides a distinct set of chemical and biological properties that are not observed in its analogs .
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
2-methoxy-4-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2O/c1-14-11-8-9(5-7-13-11)10-4-2-3-6-12-10/h5,7-8,10,12H,2-4,6H2,1H3 |
Clave InChI |
IXPKICJTFIDYRP-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC(=C1)C2CCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13562347.png)
